4-({2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID
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Overview
Description
4-({2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes dichloro, trioxotetrahydropyrimidinylidene, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID typically involves multiple steps, including the preparation of intermediate compounds. The key steps include:
Formation of the dichlorophenoxy intermediate: This involves the chlorination of a phenoxy compound under controlled conditions.
Synthesis of the trioxotetrahydropyrimidinylidene intermediate: This step involves the preparation of the pyrimidine ring structure, which is then functionalized to form the trioxotetrahydropyrimidinylidene group.
Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the trioxotetrahydropyrimidinylidene intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
4-({2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-4-(2,4,6-triphenyl-1-pyridinium-1-yl)phenolate
- 4-(2,6-dichloro-4-pyrimidyl)morpholine
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
4-({2,6-DICHLORO-4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}METHYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H12Cl2N2O6 |
---|---|
Molecular Weight |
435.2 g/mol |
IUPAC Name |
4-[[2,6-dichloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C19H12Cl2N2O6/c20-13-6-10(5-12-16(24)22-19(28)23-17(12)25)7-14(21)15(13)29-8-9-1-3-11(4-2-9)18(26)27/h1-7H,8H2,(H,26,27)(H2,22,23,24,25,28) |
InChI Key |
NQOFIAXXUFWNHZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)NC3=O)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)NC3=O)Cl)C(=O)O |
Origin of Product |
United States |
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